Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of carbamoyl derivatives. This compound is characterized by its unique structural features, including a bromophenyl group and a hydroxypyrrolidine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound under controlled conditions.
Carbamoylation: The bromophenyl intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Pyrrolidine ring formation: The final step involves the formation of the pyrrolidine ring, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with cellular pathways to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,4S)-2-((2-phenyl-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl (2S,4S)-2-((2-(4-chlorophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2S,4S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the bromophenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H23BrN2O5 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23BrN2O5/c1-18(2,3)26-17(25)21-10-13(22)8-14(21)16(24)20-9-15(23)11-4-6-12(19)7-5-11/h4-7,13-14,22H,8-10H2,1-3H3,(H,20,24)/t13-,14-/m0/s1 |
InChI Key |
YLJYBROAUOFTQZ-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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